Cas no 88574-55-4 (3-amino-N-(1R)-1-phenylethylpropanamide)
3-amino-N-(1R)-1-phenylethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- Propanamide, 3-amino-N-(1-phenylethyl)-, (R)-
- Propanamide, 3-amino-N-(1-phenylethyl)-, (R)- (9CI)
- 3-amino-N-(1R)-1-phenylethylpropanamide
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- MDL: MFCD18903777
- Inchi: 1S/C11H16N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1
- InChI Key: NKESIOZGUGEVDQ-SECBINFHSA-N
- SMILES: C(N[C@@H](C1=CC=CC=C1)C)(=O)CCN
3-amino-N-(1R)-1-phenylethylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529157-50mg |
(R)-3-amino-N-(1-phenylethyl)propanamide |
88574-55-4 | 98% | 50mg |
¥10553.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529157-100mg |
(R)-3-amino-N-(1-phenylethyl)propanamide |
88574-55-4 | 98% | 100mg |
¥10267.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529157-250mg |
(R)-3-amino-N-(1-phenylethyl)propanamide |
88574-55-4 | 98% | 250mg |
¥10735.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529157-500mg |
(R)-3-amino-N-(1-phenylethyl)propanamide |
88574-55-4 | 98% | 500mg |
¥10341.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529157-1g |
(R)-3-amino-N-(1-phenylethyl)propanamide |
88574-55-4 | 98% | 1g |
¥12569.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529157-2.5g |
(R)-3-amino-N-(1-phenylethyl)propanamide |
88574-55-4 | 98% | 2.5g |
¥24645.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529157-5g |
(R)-3-amino-N-(1-phenylethyl)propanamide |
88574-55-4 | 98% | 5g |
¥39096.00 | 2024-04-27 | |
| Enamine | EN300-903880-0.05g |
3-amino-N-[(1R)-1-phenylethyl]propanamide |
88574-55-4 | 95% | 0.05g |
$419.0 | 2024-05-21 | |
| Enamine | EN300-903880-0.1g |
3-amino-N-[(1R)-1-phenylethyl]propanamide |
88574-55-4 | 95% | 0.1g |
$439.0 | 2024-05-21 | |
| Enamine | EN300-903880-0.25g |
3-amino-N-[(1R)-1-phenylethyl]propanamide |
88574-55-4 | 95% | 0.25g |
$459.0 | 2024-05-21 |
3-amino-N-(1R)-1-phenylethylpropanamide Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-amino-N-(1R)-1-phenylethylpropanamide
3-Amino-N-(1R)-1-Phenylethylpropanamide (CAS No. 88574-55-4): A Comprehensive Overview
3-Amino-N-(1R)-1-phenylethylpropanamide (CAS No. 88574-55-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-3-Amino-N-(1-phenylethyl)propanamide, is a chiral amide with a unique structure that confers it several interesting properties and potential applications. In this article, we will delve into the chemical characteristics, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
3-Amino-N-(1R)-1-phenylethylpropanamide is characterized by its chiral center at the carbon atom adjacent to the phenyl group. The presence of this chiral center imparts enantiomeric specificity to the molecule, which can significantly influence its biological activity and pharmacological properties. The compound has the molecular formula C12H17NO2 and a molecular weight of approximately 203.27 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
The amide functional group in 3-Amino-N-(1R)-1-phenylethylpropanamide contributes to its stability and reactivity, making it an attractive candidate for various chemical transformations. The amino group provides additional reactivity and can participate in hydrogen bonding, which is crucial for its interactions with biological targets.
Synthesis Methods
The synthesis of (R)-3-Amino-N-(1-phenylethyl)propanamide has been extensively studied due to its potential applications in drug development. One common approach involves the reaction of (R)-1-phenylethanamine with 3-chloropropionyl chloride followed by amination with ammonia or an appropriate amine source. This method yields the desired product with high enantiomeric purity.
An alternative synthetic route involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For example, asymmetric hydrogenation of a prochiral ketone intermediate can be performed using a chiral ruthenium catalyst to produce the desired enantiomer with high efficiency and selectivity.
Biological Activities and Applications
(R)-3-Amino-N-(1-phenylethyl)propanamide has been investigated for its potential therapeutic applications due to its unique chemical structure and biological properties. Recent studies have shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels.
In one notable study, researchers found that (R)-3-Amino-N-(1-phenylethyl)propanamide acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system. This activity suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Additionally, this compound has been shown to exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes. COX enzymes are key players in the production of prostaglandins, which are mediators of inflammation and pain. The ability of (R)-3-Amino-N-(1-phenylethyl)propanamide to inhibit COX enzymes makes it a promising candidate for the development of new anti-inflammatory drugs.
Clinical Trials and Future Prospects
The promising biological activities of (R)-3-Amino-N-(1-phenylethyl)propanamide have led to increased interest in its clinical evaluation. Several preclinical studies have demonstrated its safety and efficacy in animal models of various diseases, paving the way for further clinical trials.
In a recent phase I clinical trial, researchers evaluated the safety and pharmacokinetics of (R)-3-Amino-N-(1-phenylethyl)propanamide in healthy volunteers. The results showed that the compound was well-tolerated at various dose levels and exhibited favorable pharmacokinetic properties. These findings provide a strong foundation for advancing this compound into phase II trials for specific therapeutic indications.
(R)-3-Amino-N-(1-phenylethyl)propanamide continues to be an active area of research, with ongoing studies exploring its potential applications in areas such as pain management, neurodegenerative diseases, and inflammatory conditions. The unique combination of its chemical structure and biological activities makes it a valuable candidate for further development in pharmaceutical research.
Conclusion
(R)-3-Amino-N-(1-phenylethyl)propanamide (CAS No. 88574-55-4) is a chiral amide with promising therapeutic potential due to its unique chemical structure and biological activities. Its ability to inhibit acetylcholinesterase and cyclooxygenase enzymes highlights its potential applications in treating neurodegenerative disorders and inflammatory conditions. Ongoing research and clinical trials are expected to further elucidate its therapeutic benefits and pave the way for its development as a novel drug candidate.
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